molecular formula C14H8O4 B3183999 9-Oxo-9H-xanthene-3-carboxylic acid CAS No. 106269-39-0

9-Oxo-9H-xanthene-3-carboxylic acid

Cat. No.: B3183999
CAS No.: 106269-39-0
M. Wt: 240.21 g/mol
InChI Key: NXAIAURQPGLUAY-UHFFFAOYSA-N
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Description

9-Oxo-9H-xanthene-3-carboxylic acid is a chemical compound with the molecular formula C14H8O4. It belongs to the class of xanthones, which are oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This compound is known for its unique structure and diverse applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-xanthene-3-carboxylic acid typically involves the intramolecular acylation of 2-(3-carboxyphenoxy)benzoic acid or 2,2′-oxydibenzoic acid. This reaction is catalyzed by dehydrating agents such as acetic anhydride or zinc chloride/phosphoryl chloride . The reaction conditions often include heating the reactants to facilitate the formation of the xanthone core.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 9-Oxo-9H-xanthene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated xanthones, halogenated derivatives, and various substituted xanthones, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 9-Oxo-9H-xanthene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways vary depending on the specific derivative and application.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 9-Oxo-9H-xanthene-3-carboxylic acid is unique due to its specific substitution pattern on the xanthone core. This uniqueness contributes to its distinct chemical reactivity and biological activity. For instance, the position and nature of substituents can significantly influence the compound’s solubility, stability, and interaction with biological targets .

Biological Activity

9-Oxo-9H-xanthene-3-carboxylic acid is a member of the xanthone family, known for its diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone structure and have garnered attention due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H10O4\text{C}_{15}\text{H}_{10}\text{O}_4

This compound exhibits a unique arrangement that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa30
A54925
MCF-720
HCT-11615

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, in a study involving human cervical carcinoma HeLa cells, it was found to exert strong cytotoxic activity with an IC50 value of 30 µg/mL .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects . It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models. The compound exhibited an IC50 value of 74.38 µM against acetylcholinesterase (AChE), indicating potential neuroprotective effects .

Antimicrobial Activity

The compound also displays antimicrobial properties . It has been tested against several bacterial strains with varying degrees of effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 μM
Escherichia coli20 μM
Bacillus cereus15 μM

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH scavenging assays, showing effective radical-scavenging activity at concentrations above 44.30 µM . This property is crucial for preventing oxidative stress-related diseases.

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of various xanthone derivatives, including this compound, on multiple cancer cell lines. The results indicated that this compound significantly inhibited cell growth in a dose-dependent manner, particularly in MCF-7 and HCT-116 cells .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective potential of this xanthone derivative against oxidative stress-induced neuronal damage. The findings suggested that it could protect neurons by reducing oxidative stress markers and inflammatory responses .

Properties

IUPAC Name

9-oxoxanthene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-13-9-3-1-2-4-11(9)18-12-7-8(14(16)17)5-6-10(12)13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAIAURQPGLUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332970
Record name 9-Oxo-9H-xanthene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106269-39-0
Record name 9-Oxo-9H-xanthene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A sample of 9-Oxo-9H-xanthene-3-carboxylic acid methyl ester, compound 4a, (16.6 g, 65.3 mmol) was suspended in 250 mL of 3 N NaOH and 250 mL of EtOH and heated to reflux for 1 h. At that time the EtOH was evaporated and the reaction was poured into 6 N HCl over ice and extracted with large volumes of 1:1 THF/diethyl ether. The combined organic phases were washed with brine, dried over magnesium sulfate, filtered and evaporated to provide 13.35 g of Compound 5a (55.6 mmol) after drying in a vacuum oven at 50° C. overnight.
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16.6 g
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250 mL
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250 mL
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Synthesis routes and methods II

Procedure details

A solution of 9-oxo-9H-xanthene-3-carboxylic acid methyl ester (3.75 mmol) and 3 N sodium hydroxide (4.12 mmol) in MeOH (30 mL) was heated at reflux for 2 h. The solution was cooled to rt and made acidic with 2 N hydrochloric acid. The mixture was concentrated in vacuo, and then diluted with water. The resultant solid was collected by filtration, washed with water and air-dried to yield the title compound.
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3.75 mmol
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4.12 mmol
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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